(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-({4-[2-(3,5-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the pyrimidine moiety via condensation reactions.
- Functionalization of the aromatic rings with methoxy, ethoxy, and dimethylphenoxy groups.
- Final assembly of the molecule through coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization reactions.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions.
Material Science: Used in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry
Agriculture: Used in the formulation of agrochemicals.
Pharmaceuticals: Incorporated into drug formulations for enhanced efficacy.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, including:
Enzyme Binding: Inhibition of enzyme activity by binding to the active site.
Receptor Interaction: Modulation of receptor activity by acting as an agonist or antagonist.
Signal Transduction: Interference with cellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different functional groups.
Benzothiadiazoles: Compounds with a benzene ring fused to a thiadiazole ring.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups such as methoxy, ethoxy, and dimethylphenoxy groups.
Biological Activity: Exhibits unique biological activities compared to other similar compounds.
This outline provides a comprehensive overview of the compound and its various aspects
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N4O4S/c1-14-9-15(2)11-18(10-14)31-7-8-32-20-6-5-17(13-21(20)30-4)12-19-22(25)28-24(26-23(19)29)33-16(3)27-28/h5-6,9-13,25H,7-8H2,1-4H3/b19-12-,25-22? |
InChI Key |
HVHXDBGKQPDZLD-JKJUGIAJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)OC)C |
Origin of Product |
United States |
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